molecular formula C11H7NO2 B14363496 1-Nitrosonaphthalene-2-carbaldehyde CAS No. 91659-96-0

1-Nitrosonaphthalene-2-carbaldehyde

Cat. No.: B14363496
CAS No.: 91659-96-0
M. Wt: 185.18 g/mol
InChI Key: ZKYBMKRZYMBWHZ-UHFFFAOYSA-N
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Description

1-Nitrosonaphthalene-2-carbaldehyde is an organic compound that belongs to the class of nitroso derivatives of naphthalene It is characterized by the presence of a nitroso group (-NO) and an aldehyde group (-CHO) attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitrosonaphthalene-2-carbaldehyde can be synthesized through the nitration of naphthalene followed by the introduction of an aldehyde group. One common method involves the nitration of naphthalene to form 1-nitronaphthalene, which is then converted to 1-nitrosonaphthalene. The final step involves the formylation of 1-nitrosonaphthalene to introduce the aldehyde group, resulting in this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale nitration and formylation reactions under controlled conditions. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Nitrosonaphthalene-2-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Nitrosonaphthalene-2-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-nitrosonaphthalene-2-carbaldehyde involves its interaction with various molecular targets. The nitroso group can act as an electrophile, reacting with nucleophiles such as amines and thiols. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts. These interactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Uniqueness: 1-Nitrosonaphthalene-2-carbaldehyde is unique due to the presence of both nitroso and aldehyde groups on the naphthalene ring.

Properties

CAS No.

91659-96-0

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

IUPAC Name

1-nitrosonaphthalene-2-carbaldehyde

InChI

InChI=1S/C11H7NO2/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12-14/h1-7H

InChI Key

ZKYBMKRZYMBWHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=O)C=O

Origin of Product

United States

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